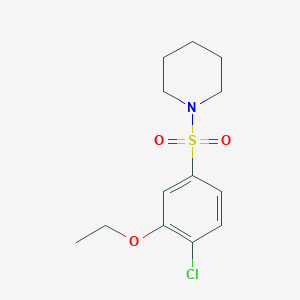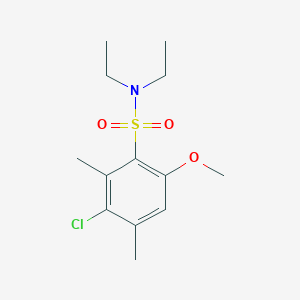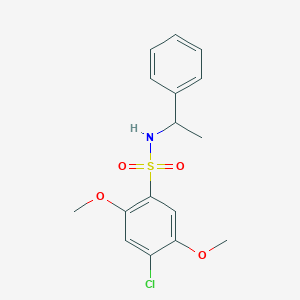
1-(4-Chloro-3-ethoxyphenyl)sulfonylpiperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Chloro-3-ethoxyphenyl)sulfonylpiperidine, also known as CES, is a chemical compound that has gained attention from the scientific community due to its potential therapeutic applications. This compound belongs to the class of sulfonamide derivatives and is synthesized through a multistep process.
科学的研究の応用
1-(4-Chloro-3-ethoxyphenyl)sulfonylpiperidine has been studied extensively for its potential therapeutic applications. It has been shown to have significant anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of chronic pain and inflammation-related disorders. Additionally, this compound has been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
作用機序
The exact mechanism of action of 1-(4-Chloro-3-ethoxyphenyl)sulfonylpiperidine is not fully understood, but it is believed to work by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. By inhibiting COX-2 activity, this compound may reduce inflammation and pain.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. Additionally, this compound has been shown to reduce oxidative stress and protect against neuronal damage.
実験室実験の利点と制限
One of the main advantages of 1-(4-Chloro-3-ethoxyphenyl)sulfonylpiperidine is its potent anti-inflammatory and analgesic properties. This makes it a potential candidate for the treatment of a wide range of inflammatory and pain-related disorders. However, one limitation of this compound is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several future directions for research related to 1-(4-Chloro-3-ethoxyphenyl)sulfonylpiperidine. One potential area of research is the development of more efficient synthesis methods that can produce higher yields of the compound. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of neurodegenerative diseases. Finally, more research is needed to investigate the potential side effects of this compound and its safety profile in humans.
合成法
The synthesis of 1-(4-Chloro-3-ethoxyphenyl)sulfonylpiperidine involves a multistep process that begins with the condensation of 4-chloro-3-ethoxyaniline with piperidine-4-carboxaldehyde. The resulting intermediate is then treated with chlorosulfonic acid, which leads to the formation of 1-(4-chloro-3-ethoxyphenyl)sulfonyl-4-piperidinol. This intermediate is then cyclized to form the final product, this compound.
特性
分子式 |
C13H18ClNO3S |
|---|---|
分子量 |
303.81 g/mol |
IUPAC名 |
1-(4-chloro-3-ethoxyphenyl)sulfonylpiperidine |
InChI |
InChI=1S/C13H18ClNO3S/c1-2-18-13-10-11(6-7-12(13)14)19(16,17)15-8-4-3-5-9-15/h6-7,10H,2-5,8-9H2,1H3 |
InChIキー |
KDQLUUFPYGNZCR-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=CC(=C1)S(=O)(=O)N2CCCCC2)Cl |
正規SMILES |
CCOC1=C(C=CC(=C1)S(=O)(=O)N2CCCCC2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















